molecular formula C20H18ClNO3S B5146114 butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate CAS No. 6251-27-0

butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate

Cat. No.: B5146114
CAS No.: 6251-27-0
M. Wt: 387.9 g/mol
InChI Key: LZIUPJCFOHHEGF-UHFFFAOYSA-N
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Description

Butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of 3-chloro-1-benzothiophene-2-carboxylic acid: This can be achieved through the chlorination of benzothiophene followed by carboxylation.

    Coupling with 4-aminobenzoic acid: The carboxylic acid derivative is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The resulting product is then esterified with butanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness

Butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiophene core with a butyl ester and a 4-aminobenzoate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c1-2-3-12-25-20(24)13-8-10-14(11-9-13)22-19(23)18-17(21)15-6-4-5-7-16(15)26-18/h4-11H,2-3,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIUPJCFOHHEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367564
Record name STK092846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6251-27-0
Record name STK092846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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